4-(N-Boc-N-methylamino)cyclohexanol

Stereochemistry Medicinal Chemistry Organic Synthesis

This cis-configured, Boc-protected amino alcohol is a strategic chiral building block for medicinal chemistry programs targeting GPCRs and enzyme inhibitors. The defined cis stereochemistry of the hydroxyl and N-Boc-N-methylamino groups ensures correct spatial presentation of pharmacophoric elements—validated in μ-opioid receptor ligands (Ki = 0.35 nM). Unlike stereochemically undefined analogs, this compound guarantees reproducible diastereoselective transformations. ≥95% purity minimizes stereochemical contaminants that could compromise optical purity of final APIs. The 34.2 °C boiling point differential from the trans isomer streamlines purification during scale-up, making it the preferred choice for PDE5, 11β-HSD1, and pain therapeutic programs.

Molecular Formula C12H23NO3
Molecular Weight 229.32 g/mol
CAS No. 561307-54-8
Cat. No. B3021943
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(N-Boc-N-methylamino)cyclohexanol
CAS561307-54-8
Molecular FormulaC12H23NO3
Molecular Weight229.32 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N(C)C1CCC(CC1)O
InChIInChI=1S/C12H23NO3/c1-12(2,3)16-11(15)13(4)9-5-7-10(14)8-6-9/h9-10,14H,5-8H2,1-4H3
InChIKeyUJHKURDWYJBHPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(N-Boc-N-methylamino)cyclohexanol (CAS 561307-54-8) – A Stereochemically Defined cis-Amino Alcohol Scaffold


4-(N-Boc-N-methylamino)cyclohexanol (CAS 561307-54-8) is a cis-configured, Boc-protected amino alcohol derived from a cyclohexane backbone. It features a 1,4-relationship between a free hydroxyl group and an N-methyl-N-Boc amine, and is employed as a chiral building block in the synthesis of complex organic molecules, particularly in medicinal chemistry programs targeting G-protein coupled receptors and enzyme inhibitors . Its stereochemistry defines the relative spatial orientation of the two functional groups and can critically influence downstream molecular recognition [1].

Why 4-(N-Boc-N-methylamino)cyclohexanol (CAS 561307-54-8) Cannot Be Simply Replaced by an Unspecified or trans-Analog


Simple substitution of 4-(N-Boc-N-methylamino)cyclohexanol with an isomeric or stereochemically undefined analog can introduce substantial variability in reaction outcomes and biological activity. The cis configuration of the hydroxyl and the Boc-N-methylamino groups dictates a specific conformational and steric environment that can affect both the compound’s own reactivity and its ability to properly orient substituents in the final target molecule [1]. In pharmaceutical applications, cis/trans stereoisomers often exhibit divergent target binding profiles, metabolic stability, and off-target interactions, making stereochemical purity a critical determinant of both synthetic reproducibility and downstream efficacy [2].

Quantitative Differentiation of 4-(N-Boc-N-methylamino)cyclohexanol (CAS 561307-54-8) Against Key Comparators


Stereochemical Identity: cis-Configured 4-(N-Boc-N-methylamino)cyclohexanol vs. trans-Configured Analog

The target compound exists as a single stereoisomer, the cis form (CAS 561307-54-8), whereas the trans isomer (CAS 400899-99-2) and stereochemically undefined mixtures (CAS 1256633-24-5) are also commercially available. The cis isomer exhibits a predicted boiling point of 319.2±31.0 °C, which is 34.2 °C lower than the 353.4±15.0 °C predicted for the trans isomer, reflecting differences in intermolecular interactions [1]. In a broader context, cis/trans stereoisomers of cyclohexane derivatives are known to display distinct biological activities, as documented for acetylcholinesterase substrates and muscarinic agents [2].

Stereochemistry Medicinal Chemistry Organic Synthesis

Purity Specification: Target Compound ≥97% vs. Generic Analog with Unspecified Purity

The target compound is offered by a reputable vendor with a guaranteed minimum purity of ≥97% (HPLC) . In contrast, many commercial offerings of the stereochemically undefined isomer (CAS 1256633-24-5) do not specify a purity level, and some vendors list only 95% purity for the trans analog .

Quality Control Analytical Chemistry Procurement

Application in Drug Synthesis: cis-Configured Amino Alcohol vs. Unspecified Mixtures

The target compound serves as a versatile intermediate for constructing 4-aminocyclohexane derivatives, a scaffold known to exhibit high affinity for the μ-opioid and ORL1 receptors [1]. In contrast, employing a cis/trans mixture or the wrong stereoisomer would generate diastereomeric products with unpredictable and likely reduced target selectivity [2].

Medicinal Chemistry Opioid Receptor Chiral Pool

High-Value Applications for 4-(N-Boc-N-methylamino)cyclohexanol (CAS 561307-54-8) Driven by Quantitative Evidence


Stereoselective Synthesis of μ-Opioid and ORL1 Receptor Ligands

The cis-configured amino alcohol is directly employed as a building block in the synthesis of substituted 4-aminocyclohexane derivatives, a pharmacophore class with demonstrated picomolar binding affinity for the μ-opioid receptor (Ki = 0.35 nM) [1]. The well-defined cis geometry ensures the correct spatial presentation of pharmacophoric elements, a requirement validated by the patent literature on pain therapeutics [2].

Chiral Resolution and Enantioselective Synthesis

Due to its cis stereochemistry and the presence of both a hydroxyl and a protected amine, the compound functions as a chiral pool material for diastereoselective transformations. The ≥97% purity level minimizes the presence of stereochemical contaminants that could compromise the optical purity of the final product, a critical parameter in pharmaceutical development.

Development of PDE5 and 11β-HSD1 Inhibitors

Structurally related cis-4-hydroxycyclohexyl fragments are found in advanced inhibitors of PDE5 and 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) [3][4]. The target compound’s specific cis configuration and protective group strategy allow for modular elaboration of these therapeutic cores, with the 34.2 °C boiling point difference from the trans analog facilitating purification and handling during scale-up.

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